molecular formula C21H23N3OS2 B4153169 N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B4153169
M. Wt: 397.6 g/mol
InChI Key: SEJKGFHKKWHQMR-UHFFFAOYSA-N
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Description

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a phenylthio group and a phenylacetamide group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using a suitable phenylthiol and a halogenated precursor.

    Attachment of the Phenylacetamide Group: The phenylacetamide group can be attached via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the thiadiazole ring can be reduced to form amines.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The thiadiazole ring and phenylthio group may play a crucial role in binding to these targets, while the phenylacetamide group may enhance its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
  • N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide
  • N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(methylthio)acetamide

Uniqueness

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both the phenylthio and phenylacetamide groups. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS2/c1-3-10-15(2)20-23-24-21(27-20)22-19(25)18(16-11-6-4-7-12-16)26-17-13-8-5-9-14-17/h4-9,11-15,18H,3,10H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJKGFHKKWHQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide
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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 3
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 4
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 5
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide

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